![molecular formula C9H7F3N2 B8227110 2-(Methylamino)-4-(trifluoromethyl)benzonitrile](/img/structure/B8227110.png)
2-(Methylamino)-4-(trifluoromethyl)benzonitrile
Overview
Description
2-(Methylamino)-4-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications : A study by Kobayashi et al. (1997) describes a one-pot synthesis technique using 2-(methylamino)benzonitrile for producing 4-amino-1,2-dihydro-3-quinolinecarboxylates. Another study by Zhang Tong-bin (2012) reports on the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate in the synthesis of bicalutamide.
Material Science and Electrochemistry : In material science, 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive in lithium ion batteries to improve their cyclic stability, as reported by Huang et al. (2014).
Photophysical Studies : The compound has also been a subject of photophysical studies. For example, Druzhinin et al. (2003) explored thermally activated internal conversion with 4-(methylamino)benzonitrile.
Catalysis and Chemical Reactions : It's been involved in studies of catalysis and chemical reactions, as demonstrated in a study by Saal et al. (2020) which discusses the protonation of derivatives in superacids.
Applications in Solar Cells : In the field of renewable energy, a perfluorinated compound similar to 2-(Methylamino)-4-(trifluoromethyl)benzonitrile, used as an additive in polymer solar cells, showed increased power conversion efficiency, as explored by Jeong et al. (2011).
Medicinal Chemistry : The compound and its derivatives have been synthesized for potential applications in medicinal chemistry, such as the synthesis of androgen receptor antagonists described by Li Zhi-yu (2012).
properties
IUPAC Name |
2-(methylamino)-4-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZATAHFLUZNBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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